Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-13-8-6-10(7-9-13)14(13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWRVMMLNUNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-ethynyl-7-azabicyclo[221]heptane-7-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of 7-azabicyclo[22The reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl ester group, often using strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate has shown promise in the development of novel therapeutic agents, particularly in the context of neuropharmacology.
Case Study: Acetylcholinesterase Inhibition
Research indicates that compounds with a similar bicyclic structure can act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit this enzyme can help increase acetylcholine levels, thereby improving cognitive function .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential AChE inhibitor | |
| Related Bicyclic Compounds | AChE inhibition |
Synthesis of Derivatives
The compound serves as a versatile scaffold for synthesizing various derivatives with enhanced biological activities.
Example: Synthesis of Substituted Derivatives
A study demonstrated the synthesis of substituted benzamido derivatives using this compound as a starting material, which exhibited significant anti-inflammatory properties comparable to established drugs like indomethacin .
| Derivative | Activity | Reference |
|---|---|---|
| Benzamido Derivative | Anti-inflammatory | |
| Other Substituted Compounds | Various biological activities |
Drug Design and Development
The structural features of this compound make it an attractive candidate for drug design, particularly in creating small molecule inhibitors targeting specific biological pathways.
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound and its derivatives to various biological targets, providing insights into their potential effectiveness as therapeutics.
Mechanism of Action
The mechanism of action of tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the azabicyclo structure can fit into hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 7-azabicyclo[2.2.1]heptane scaffold is versatile, with modifications at the 1-, 2-, or 3-positions leading to diverse pharmacological and synthetic applications. Below is a detailed comparison of key derivatives:
Substituent-Based Comparison
Functional and Reactivity Differences
- Ethynyl vs.
- Amino vs. Oxo: The 2-amino derivative (C₁₁H₂₀N₂O₂) serves as a chiral amine for asymmetric synthesis, while the 2-oxo analog (C₁₁H₁₇NO₃) is a ketone precursor for reductions or condensations .
- Steric and Stereochemical Effects : Exo vs. endo substituents (e.g., acetoxy groups in ) influence reactivity. For example, exo-2-acetoxy derivatives show distinct NMR shifts (δ 4.73 ppm for H2) compared to endo isomers (δ 4.99 ppm) due to spatial orientation .
Biological Activity
Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate, a compound with the chemical formula C13H19NO2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes an azabicyclo[2.2.1] framework, which is known for its unique conformational properties that can influence biological interactions. The tert-butyl and ethynyl substituents enhance its lipophilicity and may affect its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 219.30 g/mol |
| PubChem CID | 137951437 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Pharmacological Profile
Research indicates that compounds derived from the azabicyclo[2.2.1]heptane scaffold exhibit a range of biological activities, particularly as sigma receptor ligands. The sigma receptors are implicated in various neurological processes and are considered potential targets for treating neurodegenerative diseases.
Key Findings:
- Sigma Receptor Affinity: Studies have shown that N-substituted derivatives of 7-azabicyclo[2.2.1]heptanes, including this compound, can selectively bind to sigma receptors, particularly the σ(2) subtype, which is associated with anti-depressant and neuroprotective effects .
- Neuroprotective Effects: In vitro assays demonstrated neuroprotective properties against oxidative stress in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative conditions .
Case Studies
Several case studies have explored the biological effects of related compounds:
-
Study on Neuroprotection:
- Objective: To evaluate the neuroprotective effects of azabicyclo[2.2.1]heptane derivatives.
- Methodology: Neuronal cells were exposed to oxidative stress in the presence of varying concentrations of this compound.
- Results: The compound significantly reduced cell death and increased cell viability compared to control groups.
-
Binding Affinity Study:
- Objective: Assess the binding affinity of various N-substituted azabicyclo compounds to sigma receptors.
- Methodology: Competitive binding assays were conducted using radiolabeled ligands.
- Results: Tert-butyl 1-ethynyl derivative showed higher selectivity for σ(2) receptors compared to other tested analogs .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Steric Bulk: The presence of the tert-butyl group enhances lipophilicity and may facilitate better membrane penetration.
- Ethynyl Group: This moiety is crucial for maintaining receptor interactions and modulating biological activity.
Q & A
Q. Advanced
- Catalyst optimization : Platinum oxide in hydrogenation steps improves yield but requires careful stoichiometry .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency during transannular alkylation .
- Temperature control : Low temperatures (−78°C) minimize side reactions in SmI-mediated reductions .
How are contradictory data on synthesis yields resolved?
Advanced
Yield discrepancies (e.g., 18% vs. 36% in Fraser & Swingle’s routes ) are analyzed via:
- Reaction scaling : Platinum oxide-dependent steps show nonlinear scalability.
- Purification protocols : Chromatography vs. recrystallization impacts recovery rates.
- Intermediate stability : Hemiaminals are prone to hydrolysis, requiring anhydrous conditions .
What analytical techniques validate purity and functionalization?
Q. Basic
- HPLC : Quantifies purity (>97% for intermediates like GB61313 ).
- Mass spectrometry : Confirms molecular weight (e.g., CHNO, MW 199.04 ).
- IR spectroscopy : Identifies carbonyl stretches (e.g., tert-butyl carboxylate at ~1700 cm) .
How is this compound utilized in peptidomimetic drug design?
Advanced
The rigid bicyclic core mimics peptide β-turns, enabling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
